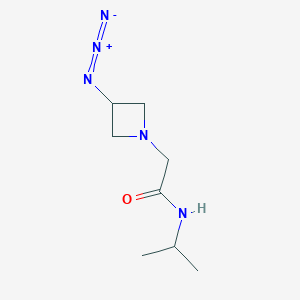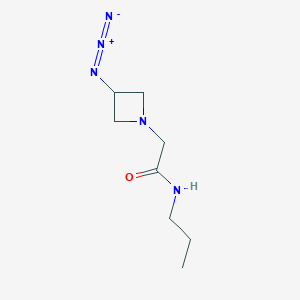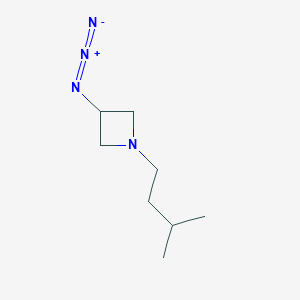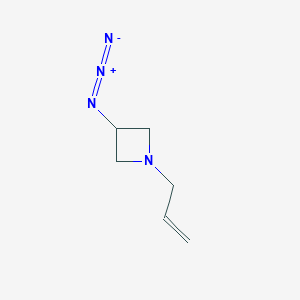
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one, also known as 1,1,1-TFMP, is a synthetic compound that has been used in a variety of scientific applications. It is a colorless liquid with a low boiling point, making it a useful solvent for chemical reactions. It is also highly soluble in water, making it a useful reagent for aqueous solutions. In recent years, 1,1,1-TFMP has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and pharmacological studies.
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution is a key reaction in organic chemistry, where compounds like piperidine, a structural motif related to the query compound, react with electron-deficient aromatics. This reaction mechanism is crucial for synthesizing various organic compounds, including pharmaceuticals and polymers (Pietra & Vitali, 1972).
Biomass Conversion to Furan Derivatives
Compounds derived from biomass, such as 5-Hydroxymethylfurfural (HMF), can be transformed into valuable chemicals and fuels. The research on conversion processes and the use of HMF as a platform chemical underscores the importance of hydroxymethyl-functionalized compounds in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
CF Bond Activation in Aliphatic Fluorides
The activation and functionalization of aliphatic C-F bonds are pivotal in synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals, agrochemicals, and material science. Techniques to cleave and transform C-F bonds into useful functional groups are crucial for the development of novel fluorinated compounds (Shen et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of polyfluoroalkyl chemicals, which share fluorinated motifs with the query compound, is essential for assessing their environmental impact and biodegradability. Research in this area explores the mechanisms and efficiency of microbial degradation processes (Liu & Avendaño, 2013).
Ionic Liquids and Phase Behavior
Studies on the phase behavior of ionic liquids with various solutes, including hydrophobic and hydrophilic compounds, highlight the potential applications of such systems in separation processes and as solvents for chemical reactions. This research area could be relevant for understanding solubility and reaction mediums for compounds like the one (Visak et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[4-(hydroxymethyl)piperidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)5-13-3-1-7(6-14)2-4-13/h7,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNMSQYVKZQZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















